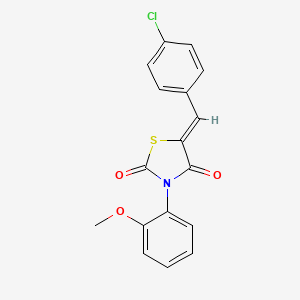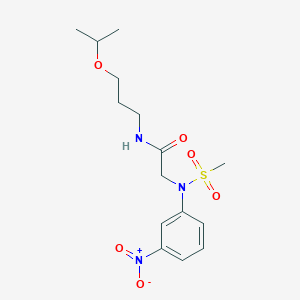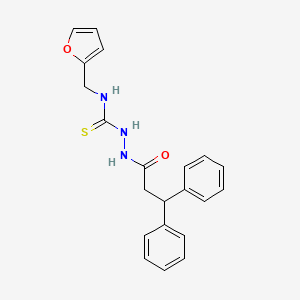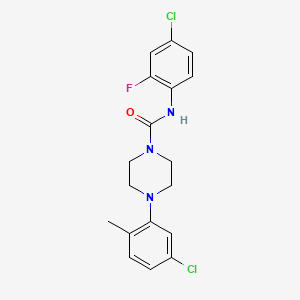
5-(4-chlorobenzylidene)-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione
Vue d'ensemble
Description
5-(4-chlorobenzylidene)-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione is a chemical compound that has gained significant attention in the field of scientific research. The compound is also known as CBZTZ and is a thiazolidinedione derivative. CBZTZ has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The exact mechanism of action of CBZTZ is not fully understood. However, studies have suggested that the compound may act by inhibiting the activity of the enzyme aldose reductase, which is involved in the formation of advanced glycation end products (AGEs). AGEs have been implicated in the development of various diseases, including diabetes, Alzheimer's disease, and cancer.
Biochemical and Physiological Effects:
CBZTZ has been shown to exhibit various biochemical and physiological effects. The compound has been shown to decrease the levels of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). CBZTZ has also been shown to decrease the levels of oxidative stress markers, such as malondialdehyde (MDA) and nitric oxide (NO). Additionally, CBZTZ has been shown to increase the levels of the antioxidant enzyme superoxide dismutase (SOD).
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of CBZTZ is its potential use as a therapeutic agent for various diseases. The compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-diabetic properties, making it a promising candidate for drug development. However, one of the limitations of CBZTZ is its relatively low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on CBZTZ. One potential direction is to study the compound's potential use as an anticonvulsant and anti-epileptic agent. Another potential direction is to investigate the compound's mechanism of action in more detail, particularly its effects on aldose reductase activity. Additionally, further studies are needed to determine the optimal dosages and administration routes for CBZTZ in vivo.
Applications De Recherche Scientifique
CBZTZ has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. The compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-diabetic properties. CBZTZ has also been studied for its potential use as an anticonvulsant and anti-epileptic agent.
Propriétés
IUPAC Name |
(5Z)-5-[(4-chlorophenyl)methylidene]-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO3S/c1-22-14-5-3-2-4-13(14)19-16(20)15(23-17(19)21)10-11-6-8-12(18)9-7-11/h2-10H,1H3/b15-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQSBJIWVEBCHTD-GDNBJRDFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2C(=O)/C(=C/C3=CC=C(C=C3)Cl)/SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-(4-chlorobenzylidene)-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-{acetyl[(4-fluoro-2-methylphenyl)sulfonyl]amino}-1-naphthyl acetate](/img/structure/B4763177.png)
![[4-({[2-(methoxycarbonyl)-3-thienyl]sulfonyl}amino)phenyl]acetic acid](/img/structure/B4763186.png)
![(1,3-benzodioxol-5-ylmethyl)[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B4763193.png)



![3-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperidinecarbothioamide](/img/structure/B4763229.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-methylphenyl)propanamide](/img/structure/B4763233.png)
![2-[(3-cyano-2-pyridinyl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B4763239.png)
![1-methyl-5-{[4-(2-thienylmethyl)-1-piperazinyl]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4763244.png)
![3-(3,4-dimethylphenyl)-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B4763254.png)
